1H-Benzimidazole, 1-(4-(1-piperidinyl)-2-butynyl)-2-((4-(1-piperidinyl)-2-butynyl)thio)-
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Overview
Description
1H-Benzimidazole, 1-(4-(1-piperidinyl)-2-butynyl)-2-((4-(1-piperidinyl)-2-butynyl)thio)- is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
The synthesis of 1H-Benzimidazole, 1-(4-(1-piperidinyl)-2-butynyl)-2-((4-(1-piperidinyl)-2-butynyl)thio)- involves multiple steps, typically starting with the formation of the benzimidazole core. The piperidinyl and butynyl groups are then introduced through various organic reactions. Common synthetic routes may include:
Formation of Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Introduction of Piperidinyl Groups: Piperidine can be introduced via nucleophilic substitution reactions.
Addition of Butynyl Groups: The butynyl groups can be added through alkylation reactions using appropriate alkynes.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1H-Benzimidazole, 1-(4-(1-piperidinyl)-2-butynyl)-2-((4-(1-piperidinyl)-2-butynyl)thio)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: It may serve as a lead compound for developing new drugs.
Industry: Its unique chemical properties can be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 1-(4-(1-piperidinyl)-2-butynyl)-2-((4-(1-piperidinyl)-2-butynyl)thio)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
1H-Benzimidazole, 1-(4-(1-piperidinyl)-2-butynyl)-2-((4-(1-piperidinyl)-2-butynyl)thio)- can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole, 2-(4-methyl-1-piperidinyl)-: This compound features a similar piperidinyl group but lacks the butynyl groups.
1H-Benzimidazole, 2-(4-chlorophenyl)-: This derivative has a chlorophenyl group instead of piperidinyl and butynyl groups.
The uniqueness of 1H-Benzimidazole, 1-(4-(1-piperidinyl)-2-butynyl)-2-((4-(1-piperidinyl)-2-butynyl)thio)- lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
CAS No. |
112094-00-5 |
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Molecular Formula |
C25H32N4S |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
1-(4-piperidin-1-ylbut-2-ynyl)-2-(4-piperidin-1-ylbut-2-ynylsulfanyl)benzimidazole |
InChI |
InChI=1S/C25H32N4S/c1-5-15-27(16-6-1)19-9-10-21-29-24-14-4-3-13-23(24)26-25(29)30-22-12-11-20-28-17-7-2-8-18-28/h3-4,13-14H,1-2,5-8,15-22H2 |
InChI Key |
SXASHQGIUWGDTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC#CCN2C3=CC=CC=C3N=C2SCC#CCN4CCCCC4 |
Origin of Product |
United States |
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